Squalene deriv.

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

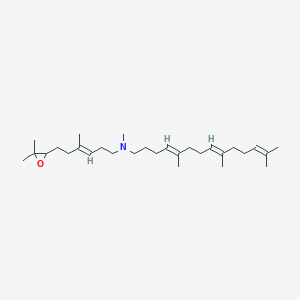

Squalene deriv., also known as Squalene deriv., is a useful research compound. Its molecular formula is C29H51NO and its molecular weight is 429.7 g/mol. The purity is usually 95%.

The exact mass of the compound Squalene deriv. is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Squalene deriv. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Squalene deriv. including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Squalene acts as a potent antioxidant by scavenging free radicals and preventing oxidative stress. Studies have shown that it can protect skin cells from UV-induced damage by quenching singlet oxygen and reducing lipid peroxidation . This property makes it a valuable ingredient in skincare formulations aimed at preventing photoaging.

Anticancer Effects

Research indicates that squalene has chemopreventive properties against various cancers. It has been shown to inhibit tumorigenesis in rodent models through mechanisms such as the modulation of carcinogen activation and antioxidative activities . For instance, squalene treatment resulted in a significant reduction in skin tumor incidence in mice exposed to carcinogens .

Drug Delivery Systems

Squalene derivatives are being explored as carriers for drug delivery due to their biocompatibility and ability to form stable emulsions. Squalene-based emulsions have demonstrated enhanced transfection activity for gene delivery compared to conventional liposomes . Additionally, they have been used to create parenteral drug delivery systems that provide controlled release of analgesics .

Skin Hydration and Emollient Effects

Squalene and its derivatives are widely used in cosmetics for their emollient properties. They help maintain skin hydration by forming a protective barrier on the skin surface. Squalane, in particular, is favored for its lightweight feel and compatibility with human sebum .

Case Studies

Innovative Formulations

Recent advancements have led to the development of novel formulations incorporating squalene derivatives:

- Microbial Squalene : A sustainable alternative sourced from microorganisms is being explored for cosmetic applications, offering similar benefits as traditional sources without environmental concerns .

- Squalene Analogues : New analogues like 4,4′-diapophytofluene have shown promising results in enhancing cell viability in senescent cells without cytotoxic effects, indicating potential for anti-aging therapies .

Eigenschaften

CAS-Nummer |

142636-14-4 |

|---|---|

Molekularformel |

C29H51NO |

Molekulargewicht |

429.7 g/mol |

IUPAC-Name |

(4E,8E)-N-[(E)-6-(3,3-dimethyloxiran-2-yl)-4-methylhex-3-enyl]-N,5,9,13-tetramethyltetradeca-4,8,12-trien-1-amine |

InChI |

InChI=1S/C29H51NO/c1-24(2)14-11-16-26(4)18-12-17-25(3)15-9-10-22-30(8)23-13-19-27(5)20-21-28-29(6,7)31-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b25-15+,26-18+,27-19+ |

InChI-Schlüssel |

QVSSLEUYYYXQOL-HCHGGRKRSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCCN(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/CCCN(C)CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCCN(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C |

Synonyme |

(6E(-))-2,3-epoxy-10-aza-10,11-DHSQ (6Z(-))-2,3-epoxy-10-aza-10,11-DHSQ 10-aza-10,11-dihydrosqualene-2,3-epoxide 2,3-epoxy-10-aza-10,11-DHSQ 2,3-epoxy-10-aza-10,11-dihydrosqualene 2,3-epoxy-10-aza-10,11-dihydrosqualene, 6Z (-)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.